2-(4-chlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide is a complex organic compound that features a chlorophenoxy group, a pyrazolyl group, and a methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy halide.
Pyrazole Formation: The next step involves the synthesis of the pyrazole ring. This can be achieved by reacting a suitable diketone with hydrazine to form the pyrazole core.
Coupling Reaction: The chlorophenoxy intermediate is then coupled with the pyrazole derivative using a suitable base and solvent to form the desired product.
Amidation: Finally, the coupling product undergoes amidation with 2-methylpropanoyl chloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound could be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: It may be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-21(2,27-17-9-7-16(22)8-10-17)20(26)23-11-12-25-19(15-5-6-15)13-18(24-25)14-3-4-14/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMOXUPVOKJUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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